Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

N-(2-Cyanoethyl)-N-methylaniline structure
94-34-8 structure
Nome del prodotto:N-(2-Cyanoethyl)-N-methylaniline
Numero CAS:94-34-8
MF:C10H12N2
MW:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930

N-(2-Cyanoethyl)-N-methylaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(Methyl(phenyl)amino)propanenitrile
    • 3-(N-Methylanilino)propionitrile
    • 3-(Methylphenylamino)propionitrile
    • N-Cyanoethyl-N-methylaniline
    • N-(2-Cyanoethyl)-N-methylaniline
    • N-Methyl-N-(2-cyanoethyl)aniline
    • 3-(N-Methyl-N-phenylamino)propionitrile
    • 3-(N-methylanilino)propiononitrile
    • Propanenitrile, 3-(methylphenylamino)-
    • 3-[methyl(phenyl)amino]propanenitrile
    • IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • N-.beta.-Cyanoethyl-N-methylaniline
    • Propionitrile, 3-(N-methylanilino)-
    • .beta.-(N-Methylanilino)propionitrile
    • n-Methyl-n-cyanoethyl aniline
    • beta-(
    • 3-(Methylphenylamino)propanenitrile (ACI)
    • Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
    • N-β-Cyanoethyl-N-methylaniline
    • NSC 73689
    • NSC 91616
    • β-(N-Methylanilino)propionitrile
    • 3-(Methylanilino)propanenitrile #
    • AKOS000194121
    • CS-0151255
    • NSC-91616
    • Beta-(N-methylanilio)propionitrile
    • W-100198
    • NS00040391
    • 94-34-8
    • N-cyanoethyl methylaniline
    • NCIOpen2_000346
    • beta-(N-Methylanilino)propionitrile
    • MFCD00019856
    • NSC91616
    • AI3-28714
    • 3-(N-methylanilino)propanenitrile
    • SCHEMBL149631
    • DS-6285
    • n,n-cyanoethyl-methylaniline
    • H10690
    • EINECS 202-325-5
    • DTXSID6059102
    • DB-057495
    • .beta.-N-Methylanilinopropionitrile
    • N-beta-Cyanoethyl-N-methylaniline
    • n-methyl-n-cyanoethylaniline
    • MDL: MFCD00019856
    • Inchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
    • Chiave InChI: IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • Sorrisi: N#CCCN(C)C1C=CC=CC=1
    • BRN: 2803416

Proprietà calcolate

  • Massa esatta: 160.10000
  • Massa monoisotopica: 160.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 1.7
  • Carica superficiale: 0
  • Superficie polare topologica: 27

Proprietà sperimentali

  • Colore/forma: Olio bruno
  • Densità: 1.035
  • Punto di ebollizione: 186°C/23mmHg(lit.)
  • Punto di infiammabilità: 125-127°C/4mm
  • Indice di rifrazione: 1.56
  • PSA: 27.03000
  • LogP: 2.03648
  • Solubilità: Non determinato
  • FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Informazioni sulla sicurezza

N-(2-Cyanoethyl)-N-methylaniline Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

N-(2-Cyanoethyl)-N-methylaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB140381-500 g
N-(2-Cyanoethyl)-N-methylaniline, 97%; .
94-34-8 97%
500g
€102.70 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99710-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
100g
¥60.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221895-1kg
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
1kg
¥376.00 2024-04-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-100g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
100g
¥54.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PN220-5g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 97%
5g
50CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-2.5kg
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
2.5kg
¥720.90 2023-09-01
Aaron
AR003SY8-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
100g
$8.00 2024-07-18
Aaron
AR003SY8-500g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
500g
$27.00 2024-07-18
A2B Chem LLC
AB76388-5g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 97%
5g
$4.00 2024-07-18
A2B Chem LLC
AB76388-25g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 98%(GC)
25g
$17.00 2024-04-19

N-(2-Cyanoethyl)-N-methylaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ;  3 h, 70 °C
Riferimento
Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3
Dai, Liyan; Zhang, Yi; Dou, Qianqian; Wang, Xiaozhong; Chen, Yingqi, Tetrahedron, 2013, 69(6), 1712-1716

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
Riferimento
Iridium-catalyzed reductive amination of carboxylic acids
Ouyang, Lu; Miao, Rui; Yang, Zhanhui; Luo, Renshi, Journal of Catalysis, 2023, 418, 283-289

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl ,  2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ;  15 h, 1 bar, 100 °C
Riferimento
Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2
Huang, Zijun; Jiang, Xiaolin; Zhou, Shaofang; Yang, Peiju; Du, Chen-Xia; et al, ChemSusChem, 2019, 12(13), 3054-3059

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Yttrium nitrate ;  24 h, rt
Riferimento
Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions
Bhanushali, Mayur J.; Nandurkar, Nitin S.; Jagtap, Sachin R.; Bhanage, Bhalchandra M., Catalysis Communications, 2008, 9(6), 1189-1195

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ;  8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  3 h, rt
Riferimento
Boron-catalyzed N-alkylation of amines using carboxylic acids
Fu, Ming-Chen; Shang, Rui; Cheng, Wan-Min; Fu, Yao, Angewandte Chemie, 2015, 54(31), 9042-9046

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Silver triflate ,  Nickel bromide Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines
Rajesh, Rajagopal; Garg, Jai Anand; Thiruvengetam, Prabaharan; Kunjanpillai, Rajesh, Asian Journal of Organic Chemistry, 2022, 11(11),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone ,  Cupric chloride Solvents: Water ;  6 h, reflux
Riferimento
A method for preparing N-alkyl-N-cyanoethylarylamine
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Copper Solvents: Ethanol ;  4 h, rt
Riferimento
Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature
Jian Fui, Choong; Xin Ting, Tang; Sani Sarjadi, Mohd; Sarkar, Shaheen M.; Musta, Baba; et al, Polyhedron, 2021, 206,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Riferimento
Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates
Fang, Chi; Lu, Chunlei; Liu, Muhua; Zhu, Yiling; Fu, Yao; et al, ACS Catalysis, 2016, 6(11), 7876-7881

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  17 h, 14 kbar, rt
Riferimento
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure
Fedotova, Alena; Crousse, Benoit; Chataigner, Isabelle; Maddaluno, Jacques; Rulev, Alexander Yu.; et al, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 18-Crown-6 Catalysts: Tripotassium phosphate Solvents: Acetonitrile ;  24 h, 1 bar, 80 °C
Riferimento
Process for methylation of amine
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, 1 atm, 80 °C
Riferimento
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Metodo di produzione 13

Condizioni di reazione
Riferimento
Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile.
, European Patent Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  15 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Method for N methylation of amine or imine, and application thereof
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate ,  18-Crown-6 Solvents: Tetrahydrofuran ;  12 h, 80 °C
Riferimento
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis
Huang, Yan; Deng, Wei; Lin, Bo-Lin, Chinese Chemical Letters, 2020, 31(1), 111-114

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ;  40 h, rt
Riferimento
A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water
Chen, Xiang; She, Jin; Shang, Zhicai; Wu, Jun; Zhang, Peizhi, Synthesis, 2008, (24), 3931-3936

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ;  10 min, rt
1.2 Reagents: Phenylsilane ;  18 h, 60 °C
Riferimento
General catalytic methylation of amines with formic acid under mild reaction conditions
Sorribes, Ivan; Junge, Kathrin; Beller, Matthias, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Metodo di produzione 18

Condizioni di reazione
Riferimento
Novel method of cyanoethylation. IV. Substitution effects
Bates, R. J.; Cymerman-Craig, J.; Moyle, M.; Young, R. J., Journal of the Chemical Society, 1956, 388, 388-95

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst
Zhu, Lei; Wang, Lian-Sheng; Li, Bojie; Li, Wei; Fu, Boqiao, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) ,  Gadolinium triflate (polymer-supported) Solvents: Acetone ;  24 h, rt
1.2 24 h, rt
Riferimento
Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions
Alleti, Ramesh; Oh, Woon Su; Perambuduru, Meher; Ramana, C. V.; Reddy, V. Prakash, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso